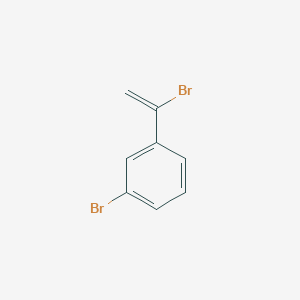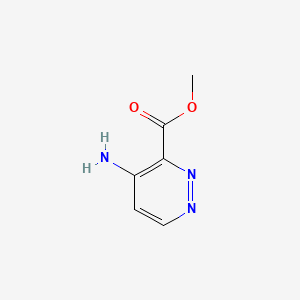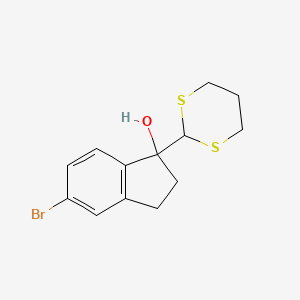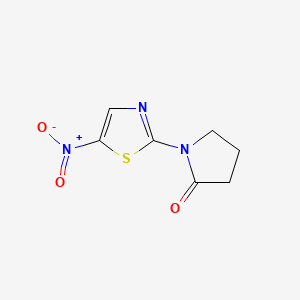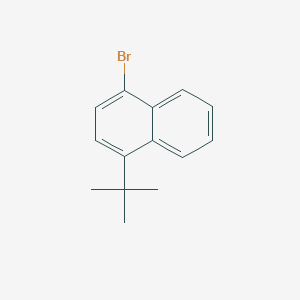
1-Bromo-4-(tert-butyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(tert-butyl)naphthalene: is an organic compound that belongs to the class of bromonaphthalenes. It is characterized by the presence of a bromine atom attached to the first position of the naphthalene ring and a tert-butyl group attached to the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(tert-butyl)naphthalene can be synthesized through the bromination of 4-(tert-butyl)naphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(tert-butyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reaction.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium methoxide would yield 4-(tert-butyl)naphthalene-1-methoxy.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the naphthalene ring with another aromatic ring.
Aplicaciones Científicas De Investigación
1-Bromo-4-(tert-butyl)naphthalene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of organic semiconductors and other advanced materials.
Pharmaceutical Research: It serves as a building block in the synthesis of potential drug candidates.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(tert-butyl)naphthalene in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates various substitution and coupling reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
- 1-Bromo-2-(tert-butyl)naphthalene
- 1-Bromo-3-(tert-butyl)naphthalene
- 1-Bromo-4-methylnaphthalene
Comparison: 1-Bromo-4-(tert-butyl)naphthalene is unique due to the position of the tert-butyl group, which affects its steric and electronic properties. This makes it distinct in terms of reactivity and selectivity compared to other bromonaphthalenes with different substituent positions.
Propiedades
Fórmula molecular |
C14H15Br |
|---|---|
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
1-bromo-4-tert-butylnaphthalene |
InChI |
InChI=1S/C14H15Br/c1-14(2,3)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9H,1-3H3 |
Clave InChI |
TWZCDYVJRPYSHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C2=CC=CC=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


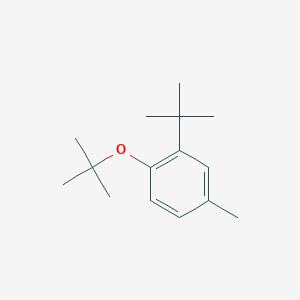

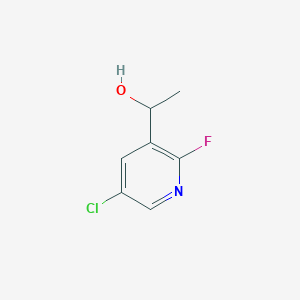
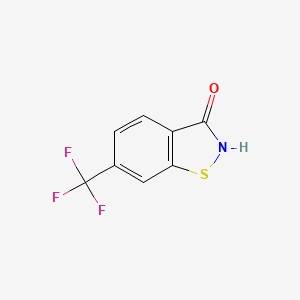
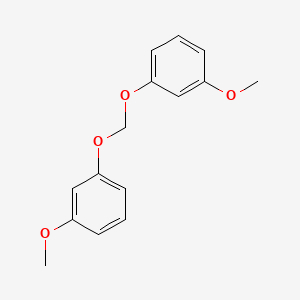
![3-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15334774.png)
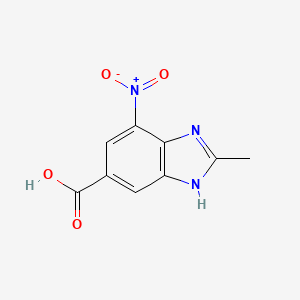
![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)

